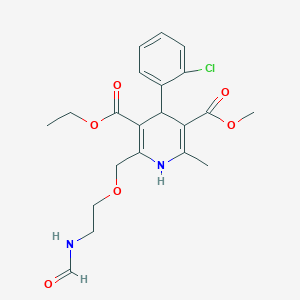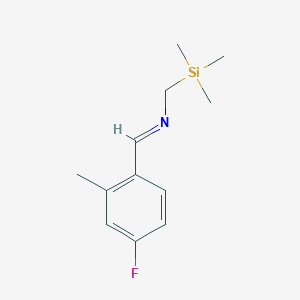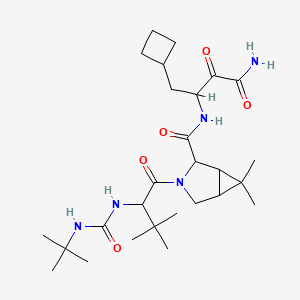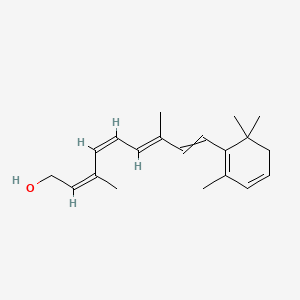
13-cis-3-Dehydroretinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-cis-3-Dehydroretinol is a derivative of vitamin A, belonging to the retinoid family Retinoids are compounds that are chemically related to vitamin A and are known for their significant roles in vision, growth, cellular differentiation, and proliferation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-cis-3-Dehydroretinol typically involves the isomerization of all-trans-retinol or other retinoid precursors. The process often requires specific reaction conditions, including the use of solvents like ethanol and catalysts to facilitate the isomerization. For instance, the compound can be synthesized by dissolving retinoid precursors in ethanol and subjecting them to UV light to induce isomerization .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above but optimized for higher yields and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired isomer .
Analyse Chemischer Reaktionen
Types of Reactions
13-cis-3-Dehydroretinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form retinoic acid derivatives.
Reduction: Reduction reactions can convert it back to retinol or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include various retinoic acid derivatives, which are crucial for biological activities, and other retinoid compounds that have significant applications in medicine and industry .
Wissenschaftliche Forschungsanwendungen
13-cis-3-Dehydroretinol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other retinoid compounds.
Biology: It plays a role in studying cellular differentiation and proliferation.
Medicine: It is investigated for its potential therapeutic effects in treating skin disorders and certain types of cancer.
Industry: It is used in the formulation of skincare products due to its beneficial effects on skin health
Wirkmechanismus
The mechanism of action of 13-cis-3-Dehydroretinol involves its interaction with nuclear receptors, particularly the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding to these receptors, it regulates the expression of genes involved in cellular differentiation, proliferation, and apoptosis. This regulation is crucial for its therapeutic effects in treating skin disorders and other medical conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
13-cis-Retinoic Acid: Known for its use in treating severe acne.
All-trans-Retinoic Acid: Widely used in dermatology and oncology.
9-cis-Retinoic Acid: Another retinoid with significant biological activity.
Uniqueness
13-cis-3-Dehydroretinol is unique due to its specific isomeric form, which may confer distinct biological activities compared to other retinoids. Its ability to interact with both RARs and RXRs makes it a versatile compound in scientific research and therapeutic applications .
Eigenschaften
Molekularformel |
C20H28O |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
(2Z,4Z,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,21H,14-15H2,1-5H3/b9-6-,12-11?,16-8+,17-13- |
InChI-Schlüssel |
XWCYDHJOKKGVHC-PQCRVBQNSA-N |
Isomerische SMILES |
CC1=C(C(CC=C1)(C)C)C=C/C(=C/C=C\C(=C/CO)\C)/C |
Kanonische SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCO)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


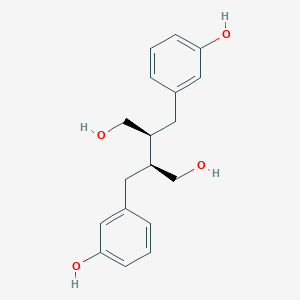
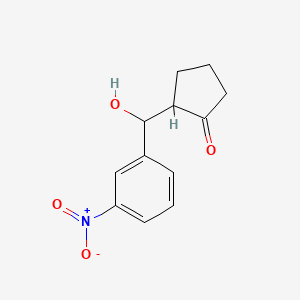
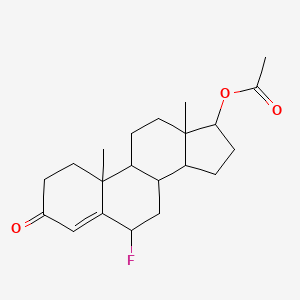
![2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine](/img/structure/B13403284.png)

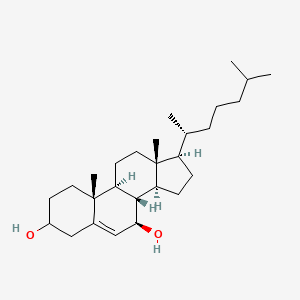
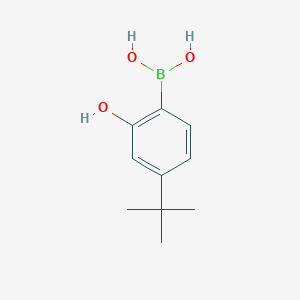
![[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate](/img/structure/B13403317.png)
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)
![1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride](/img/structure/B13403347.png)

